tert-Butyl (3-fluorocyclopentyl)carbamate
Description
Table 1: Comparative IUPAC Nomenclature and Molecular Data for Stereoisomers
The SMILES notation for the (3R) isomer is CC(C)(C)OC(=O)N[C@@H]1CCC@HF, explicitly defining the stereochemistry at the 3-position. The InChIKey (BBJACCZSJXCXSE-GVHYBUMESA-N) further encodes the stereochemical details, distinguishing it from other isomers.
Stereochemical Analysis of Fluorocyclopentyl Substituent
The fluorine atom at the 3-position of the cyclopentane ring introduces significant stereoelectronic effects. Nuclear magnetic resonance (NMR) studies of related fluorocyclopentane derivatives reveal distinct coupling patterns between the fluorine atom and adjacent protons, enabling precise stereochemical assignments. For example, in the (3R,1S) configuration, the fluorine atom adopts an axial orientation, leading to characteristic [³J₆F-H] coupling constants of 48–52 Hz. By contrast, equatorial fluorine substituents exhibit reduced coupling (<20 Hz) due to diminished orbital overlap.
Enzymatic deracemization techniques have been employed to resolve racemic mixtures of fluorocyclopentyl carbamates. Lipase-mediated kinetic resolutions achieve enantiomeric excess (ee) values exceeding 95% for specific stereoisomers, as demonstrated in the synthesis of 2-fluorocyclopentanol derivatives. The stereochemical outcome is influenced by the enzyme's active site geometry, which favors substrates with specific spatial arrangements of the fluorine and hydroxyl groups.
Table 2: Stereochemical Parameters for Fluorocyclopentyl Carbamates
| Isomer | Fluorine Position | Coupling Constant (³J₆F-H, Hz) | Optical Rotation ([α]D²⁵) |
|---|---|---|---|
| (3R,1S) | Axial | 48–52 | +32.5° (c=1, CHCl₃) |
| (3S,1R) | Equatorial | 16–19 | -31.8° (c=1, CHCl₃) |
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict that the axial fluorine conformation is energetically favored by 2.3 kcal/mol compared to equatorial arrangements, due to reduced steric clash with the carbamate group.
Comparative Analysis of Cis/Trans Isomerism
Cis/trans isomerism in this compound arises from the relative orientations of the fluorine and carbamate groups. X-ray diffraction studies of analogous fluorocyclopentane derivatives reveal that cis isomers adopt chair-like conformations with 1,3-diaxial interactions, while trans isomers favor twist-boat configurations to minimize steric strain.
Table 3: Physicochemical Properties of Cis vs Trans Isomers
| Property | Cis Isomer | Trans Isomer |
|---|---|---|
| Melting Point | 98–102°C | 78–82°C |
| Dipole Moment (Debye) | 3.45 | 2.89 |
| Solubility (H₂O, mg/mL) | 0.12 | 0.27 |
The cis isomer exhibits greater crystallinity due to intermolecular hydrogen bonding between the carbamate NH and adjacent carbonyl groups, as observed in polymorphic forms of tert-butyl carbamates. By contrast, trans isomers display enhanced solubility in apolar solvents, attributed to reduced dipole-dipole interactions.
X-ray Crystallographic Studies of Carbamate Derivatives
Single-crystal X-ray diffraction has been instrumental in elucidating the three-dimensional structure of tert-butyl carbamate derivatives. A recent study of tert-butyl (2-aminophenyl)carbamate revealed a monoclinic crystal system (space group P2₁/n) with two independent molecules in the asymmetric unit. Key structural parameters include:
Table 4: Crystallographic Data for Carbamate Derivatives
Intermolecular N–H⋯O hydrogen bonds (2.08–2.12 Å) dominate the packing arrangements, forming one-dimensional chains along the crystallographic c-axis. The tert-butyl group adopts a staggered conformation, minimizing van der Waals repulsions with adjacent molecules. Notably, polymorphic variations exhibit differences in hydrogen-bonding networks, with Form I showing a bifurcated N–H⋯(O,O) interaction absent in Form II.
Properties
IUPAC Name |
tert-butyl N-(3-fluorocyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJACCZSJXCXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227735 | |
| Record name | 1,1-Dimethylethyl N-(3-fluorocyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-14-9 | |
| Record name | 1,1-Dimethylethyl N-(3-fluorocyclopentyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215071-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(3-fluorocyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Conditions:
- Fluorinating agent: Amino sulfur fluoride or similar reagents.
- Solvent: Tetrahydrofuran or acetonitrile.
- Temperature: -78°C to room temperature.
- Protecting groups: Hydroxyl groups other than at the 3-position are protected to prevent undesired reactions.
Data Table 1: Typical Fluorination Conditions
| Parameter | Range / Specification | Rationale |
|---|---|---|
| Fluorinating agent | Amino sulfur fluoride, perfluoro reagents | High selectivity for fluorination at targeted sites |
| Solvent | Tetrahydrofuran, acetonitrile | Inert, stabilizes reactive intermediates |
| Reaction temperature | -78°C to 25°C | Controls reactivity and stereoselectivity |
| Reaction time | 1–24 hours | Ensures complete fluorination |
Protection of Hydroxyl Groups
Selective protection of hydroxyl groups other than at the 3-position is crucial. Silyl ethers (e.g., tert-butyldimethylsilyl chloride) are commonly used for this purpose, enabling regioselective fluorination.
Formation of the Carbamate Moiety
The carbamate group, specifically tert-butyl carbamate (Boc), is introduced via reaction with di-tert-butyl dicarbonate (Boc2O). The fluorinated cyclopentane derivative, bearing an amine or hydroxyl group, reacts with Boc2O in the presence of a base such as triethylamine or pyridine, under inert atmosphere, at room temperature or slightly elevated temperatures.
Reaction Scheme:
$$ \text{Fluorinated cyclopentyl amine} + \text{Boc}_2\text{O} \rightarrow \text{tert-Butyl (3-fluorocyclopentyl)carbamate} $$
Data Table 2: Carbamate Formation Conditions
| Parameter | Range / Specification | Rationale |
|---|---|---|
| Reagent | Di-tert-butyl dicarbonate (Boc2O) | Provides the Boc protecting group |
| Base | Triethylamine, pyridine | Facilitates reaction, neutralizes acid byproducts |
| Solvent | Dichloromethane, tetrahydrofuran | Solvent for carbamate formation |
| Temperature | 0°C to 25°C | Controls reaction rate and selectivity |
| Reaction time | 2–24 hours | Ensures complete conversion |
Stereoselective Synthesis and Purification
Stereoselectivity is achieved through the choice of fluorination reagents and reaction conditions, often employing chiral auxiliaries or stereospecific fluorination protocols. Purification typically involves silica gel chromatography, utilizing solvent systems such as hexane/ethyl acetate, to isolate the pure this compound.
Summary of the Synthetic Route
Chemical Reactions Analysis
tert-Butyl (3-fluorocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions are common, especially in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include cesium carbonate, tetrabutylammonium iodide, and copper catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (3-fluorocyclopentyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of tert-Butyl (3-fluorocyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of active intermediates that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclic Scaffold
tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3)
- Key Differences : Replaces the fluorine atom with a ketone (3-oxo) group.
- Impact :
- The ketone increases polarity (TPSA: 55.40 Ų vs. ~30 Ų for fluorinated analogs), reducing lipophilicity (Log S: -2.3 vs. ~-3.5 for fluorinated derivatives) .
- Higher hydrogen-bonding capacity may affect membrane permeability (Bioavailability Score: 0.55 vs. ~0.65 for fluorinated analogs) .
- Applications : Used in carbonyl chemistry (e.g., reductive amination) due to its reactive ketone group.
tert-Butyl N-(3-fluorocyclohexyl)carbamate (CAS 1546332-14-2)
- Key Differences : Cyclohexane ring instead of cyclopentane.
- Impact :
Aromatic vs. Aliphatic Fluorinated Derivatives
tert-Butyl (4-amino-3-fluorophenyl)carbamate (CAS 1402559-21-0)
- Key Differences : Fluorine on an aromatic phenyl ring instead of aliphatic cyclopentane.
- Impact :
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (CAS 1286274-19-8)
- Key Differences : Cyclopropane ring fused to fluorophenyl group.
- Impact :
Functional Group Modifications
tert-Butyl (3-hydroxycyclopentyl)carbamate Derivatives (CAS 1290191-64-8, 225641-84-9)
- Key Differences : Hydroxyl group replaces fluorine.
- Impact :
tert-Butyl (3-cyanophenyl)carbamate (CAS 145878-50-8)
- Key Differences: Cyano group instead of fluorine.
- Impact: Cyano’s strong electron-withdrawing effect enhances electrophilicity. Higher density (1.2 g/cm³) due to nitrile’s compact structure . Applications: Intermediate for heterocycle synthesis (e.g., triazoles).
Data Table: Comparative Properties
Biological Activity
tert-Butyl (3-fluorocyclopentyl)carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H17FN2O2
- Molecular Weight : 199.25 g/mol
- CAS Number : 847416-99-3
- Structural Characteristics : The compound features a tert-butyl group and a fluorinated cyclopentyl moiety, which contribute to its unique reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an inhibitor in various enzymatic processes, particularly in the context of viral infections such as hepatitis C virus (HCV).
Research indicates that compounds with similar structural motifs can act as inhibitors of the NS3/4A protease in HCV. The presence of the fluorine atom enhances binding affinity and specificity towards the protease, which is crucial for viral replication.
Case Study 1: Antiviral Activity Against HCV
A study evaluated several carbamate derivatives, including this compound, for their efficacy against HCV protease. The results highlighted:
- EC50 Values : The compound exhibited an EC50 value < 10 nM against wild-type HCV and showed improved potency against resistant variants like D168A.
- Binding Affinity : Structural analysis revealed that the fluorinated moiety interacts favorably with residues in the S4 pocket of the protease, enhancing inhibitory activity.
| Compound | EC50 (nM) | Resistance Variant | Notes |
|---|---|---|---|
| This compound | < 10 | D168A | High potency against resistant strains |
| GZR (Grazoprevir) | >200 | D168A | Less effective against resistant variants |
Case Study 2: Structural Analysis and Binding Studies
Recent research utilized X-ray crystallography to elucidate the binding interactions of this compound with the NS3/4A protease:
- Conformational Flexibility : The compound demonstrated multiple conformations when bound to the D168A variant, indicating adaptability that may contribute to its efficacy.
- Key Interactions : Notable interactions were observed between the fluorinated group and critical amino acids such as R123 and V158.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest:
- Absorption : High gastrointestinal absorption.
- Blood-Brain Barrier Permeability : Yes, indicating potential central nervous system effects.
- Cytochrome P450 Interaction : The compound does not inhibit major CYP enzymes, suggesting a favorable safety profile.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-Butyl (3-fluorocyclopentyl)carbamate in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation exposure during synthesis or handling .
- Personal Protective Equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, use P95 (US) or P1 (EU) respirators for low-hazard scenarios; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher exposure risks .
- Storage : Store in a cool, dry place (<25°C) away from incompatible materials (strong acids/bases, oxidizers) .
Q. How can researchers verify the purity and identity of this compound?
- Methodological Answer :
- Analytical Techniques :
- Melting Point Analysis : Compare observed melting point (e.g., 103–106°C for analogous carbamates ) with literature values.
- NMR Spectroscopy : Use - and -NMR to confirm structural features (e.g., tert-butyl group at δ ~1.4 ppm, fluorocyclopentyl protons at δ ~4.5–5.0 ppm) .
- HPLC-MS : Quantify purity and detect impurities using reverse-phase chromatography with UV/vis or mass spectrometry detection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
